2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid
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Overview
Description
2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid typically involves the cyclization of thiophene derivatives. One common method includes the reaction of thiophene-2-carboxamides with formic acid, which leads to the formation of thieno[2,3-B]pyridine derivatives . Another approach involves the use of β-keto amides, which are cyclized in the presence of potassium carbonate in ethanol or ethylene glycol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxamides: These compounds have similar structures and are also studied for their antiviral properties.
Ethyl 7-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylate: This derivative is used in various chemical syntheses and has comparable reactivity.
Uniqueness
2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
55503-21-4 |
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Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2,7-dimethyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-5-3-6-8(12)7(10(13)14)4-11(2)9(6)15-5/h3-4H,1-2H3,(H,13,14) |
InChI Key |
HLYLAAAWHBSNMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N(C=C(C2=O)C(=O)O)C |
Origin of Product |
United States |
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